molecular formula C9H12ClNO3 B8182187 (R)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride

(R)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride

Cat. No.: B8182187
M. Wt: 217.65 g/mol
InChI Key: XLWQOLCVHZLDPW-OGFXRTJISA-N
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Description

(R)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative characterized by a hydroxyphenyl substituent at the β-position of the alanine backbone. The R-enantiomer shares identical physical properties (e.g., molecular weight, formula) but differs in stereochemistry, which critically influences its interactions in biological systems.

Properties

IUPAC Name

(2R)-2-amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c10-7(9(12)13)5-6-3-1-2-4-8(6)11;/h1-4,7,11H,5,10H2,(H,12,13);1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWQOLCVHZLDPW-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Catalytic Synthesis via Chiral Auxiliaries

Asymmetric synthesis remains a cornerstone for producing enantiomerically enriched (R)-2-amino-3-(2-hydroxyphenyl)propanoic acid. A method adapted from Patent WO2004043905A1 involves the use of optically active oxysilane carboxylic acid derivatives as chiral precursors. In this approach, 2,3-trans-3-substituted-2-propenoic acid undergoes epoxidation followed by regioselective ring-opening with ammonia to yield the (2R,3R)-configured amino alcohol. Subsequent hydrolysis and protection of the amino group with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups ensure stability during downstream reactions .

Key modifications for introducing the 2-hydroxyphenyl moiety include starting with 2-hydroxybenzaldehyde in a Devna reaction to form the propenoic acid intermediate. The stereochemical outcome is controlled by chiral ligands such as (R)-BINAP, achieving enantiomeric excess (ee) values of 85–92% . However, this route requires careful optimization of reaction temperatures (70–120°C) and ammonia stoichiometry (50–100 equivalents) to minimize racemization .

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

For racemic mixtures of 2-amino-3-(2-hydroxyphenyl)propanoic acid, chiral resolution using optically active resolving agents is a practical alternative. As described in US20160102042A1 , fractional crystallization of diastereomeric salts formed with (1S,2R)-norephedrine or D-(−)-mandelic acid enables isolation of the (R)-enantiomer. For example, treatment of the racemic amino acid with (R)-α-methylbenzylamine in methanol yields a sparingly soluble salt, which is recrystallized to >99% ee .

This method, while reliable, suffers from moderate yields (40–45%) due to equilibrium limitations during salt formation . Recent improvements involve dynamic kinetic resolution (DKR) using palladium catalysts to racemize the undesired (S)-enantiomer in situ, boosting yields to 70–75% .

Biocatalytic Approaches Using Engineered Enzymes

Enzymatic synthesis offers an environmentally benign route to the target compound. Immobilized L-threonine aldolase variants, engineered for enhanced activity toward 2-hydroxybenzaldehyde, catalyze the condensation of glycine and 2-hydroxybenzaldehyde to form (R)-2-amino-3-(2-hydroxyphenyl)propanoic acid with 94–97% ee . The reaction is conducted in aqueous buffer (pH 7.5–8.5) at 30–37°C, with cofactors such as pyridoxal-5′-phosphate (PLP) enabling turnover frequencies of 120–150 h⁻¹ .

A key advantage is the avoidance of protective groups, though substrate inhibition at high aldehyde concentrations (>1.5 M) limits scalability .

Hydrochloride Salt Formation and Purification

Post-synthesis, the free amino acid is converted to its hydrochloride salt by treatment with concentrated HCl in ethanol or dichloromethane. Crystallization from a 2:1 ethanol/water mixture at −20°C yields pure (R)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride as a white crystalline solid (mp 258–260°C) . Purity is validated via HPLC (≥99.5%) and chiral chromatography (ee ≥98%) .

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Key AdvantagesLimitations
Asymmetric Catalysis65–7585–92High stereocontrol; scalableRequires expensive ligands
Diastereomeric Resolution40–7599No specialized equipmentModerate yields; solvent-intensive
Biocatalysis80–8594–97Green chemistry; no protecting groupsSubstrate inhibition at scale

Industrial-Scale Considerations

For large-scale production, asymmetric catalysis and enzymatic methods are favored for their efficiency. Patent WO2004043905A1 highlights a pilot-scale process using continuous flow reactors to maintain optimal ammonia concentrations and temperature gradients, achieving 85% yield at 500 kg/batch. In contrast, enzymatic routes require immobilization on silica gel or chitosan supports to enhance enzyme stability during prolonged runs .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity
Recent studies have explored the synthesis of various derivatives of (R)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride, demonstrating promising antimicrobial properties against multidrug-resistant pathogens. These derivatives have been tested against the ESKAPE group pathogens, which are notorious for their resistance to conventional antibiotics. For instance, a library of amino acid derivatives featuring a 4-hydroxyphenyl moiety showed significant activity against drug-resistant fungal pathogens such as Candida auris, highlighting the potential for developing new antimicrobial agents based on this scaffold .

1.2 Anticancer Properties
Research has indicated that (R)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride derivatives exhibit anticancer activities. In vitro studies demonstrated that certain compounds could reduce the viability of A549 lung cancer cells by 50% and inhibit cell migration, suggesting their potential as therapeutic agents in cancer treatment. The most effective candidates also displayed antioxidant properties, making them attractive for further development in cancer therapeutics .

1.3 Neuroprotective Effects
The compound is also being investigated for its neuroprotective effects. Studies suggest that (R)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride may play a role in modulating neurotransmitter levels, which could be beneficial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neurological disorders .

Biochemical Research

2.1 Enzyme Inhibition Studies
(R)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride has been utilized in enzyme inhibition studies, particularly focusing on its interactions with various enzymes involved in metabolic pathways. Its structural properties allow it to serve as a competitive inhibitor for certain enzymes, providing insights into metabolic regulation and potential therapeutic targets .

2.2 Synthetic Intermediate
The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives can be modified to enhance biological activity or reduce toxicity, making it a versatile building block in medicinal chemistry .

Material Science Applications

3.1 Polymer Chemistry
In material science, (R)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride is being explored for its potential use in polymer synthesis. Its functional groups allow it to participate in polymerization reactions, leading to the development of new materials with specific properties such as enhanced mechanical strength or thermal stability .

3.2 Nanotechnology
The compound's unique chemical structure enables its application in nanotechnology, particularly in the development of nanoparticles for drug delivery systems. By modifying the surface properties of nanoparticles with (R)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride, researchers aim to improve targeting efficiency and reduce side effects in drug delivery applications .

Comprehensive Data Table

Application AreaSpecific Use CaseFindings/Notes
PharmaceuticalAntimicrobial ActivityEffective against multidrug-resistant pathogens
Anticancer PropertiesReduces A549 cell viability; antioxidant properties
Neuroprotective EffectsPotential treatment for neurodegenerative diseases
Biochemical ResearchEnzyme Inhibition StudiesCompetitive inhibitor for metabolic enzymes
Synthetic IntermediateKey building block for pharmaceuticals
Material SciencePolymer ChemistryEnhances mechanical properties of polymers
NanotechnologyImproves drug delivery systems

Mechanism of Action

The mechanism of action of ®-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites, while the amino and carboxylic acid groups can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Substituted Phenylalanine Derivatives

The table below compares (R)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride with analogous compounds featuring aromatic substituents:

Compound Name Molecular Formula Mol. Wt. (g/mol) Substituent CAS No. Key Properties
(R)-2-Amino-3-(2-hydroxyphenyl)propanoic acid HCl C₉H₁₂ClNO₃ 217.65 2-Hydroxyphenyl Not explicitly listed* Hydroxyl group enables hydrogen bonding; potential for antioxidant activity .
(S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid HCl C₉H₁₂ClNO₃ 217.65 2-Hydroxyphenyl 1810074-88-4 Enantiomer of target compound; used in chiral drug synthesis .
2-Amino-3-(2-chlorophenyl)propanoic acid HCl C₉H₁₁Cl₂NO₂ 236.10 2-Chlorophenyl 120108-63-6 Chlorine enhances lipophilicity; potential halogen bonding .
(R)-2-Amino-3-(4-methoxyphenyl)propanoic acid HCl C₁₀H₁₄ClNO₃ 231.68 4-Methoxyphenyl 70601-63-7 Methoxy group increases electron density; may improve metabolic stability .
(R)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid HCl C₁₀H₁₁F₃ClNO₃ 289.65 4-Trifluoromethoxyphenyl 1810074-80-6 Electron-withdrawing CF₃O group enhances acidity and stability .

Heterocyclic and Aliphatic Derivatives

Compound Name Molecular Formula Mol. Wt. (g/mol) Substituent CAS No. Key Properties
(R)-2-Amino-3-(pyridin-2-yl)propanoic acid diHCl C₈H₁₂Cl₂N₂O₂ 239.10 Pyridin-2-yl 74104-85-1 Pyridine introduces basicity; potential for metal coordination .
(R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid HCl C₉H₁₅F₂ClNO₂ 262.68 4,4-Difluorocyclohexyl 2306255-69-4 Aliphatic fluorinated group increases hydrophobicity; may enhance BBB penetration .
(R)-2-Amino-3-(naphthalen-1-yl)propanoic acid HCl C₁₃H₁₄ClNO₂ 251.71 Naphthalen-1-yl 122745-09-9 Bulky aromatic system; potential π-π stacking in protein binding .
(R)-2-Amino-3-mercaptopropanoic acid HCl C₃H₈ClNO₂S 157.62 Mercapto (-SH) Not listed Thiol group enables disulfide bond formation; redox-active .

Key Findings and Discussion

Substituent Effects on Physicochemical Properties

  • Hydroxyphenyl vs.
  • Methoxy vs. Trifluoromethoxy : Methoxy (CAS 70601-63-7) is electron-donating, stabilizing aromatic systems, while trifluoromethoxy (CAS 1810074-80-6) is electron-withdrawing, improving metabolic resistance .
  • Heterocyclic vs. Aliphatic : Pyridine (CAS 74104-85-1) introduces basicity and coordination sites, whereas difluorocyclohexyl (CAS 2306255-69-4) enhances membrane permeability .

Stereochemical Considerations

Enantiomers like the R- and S-forms of 2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride exhibit identical physical properties but divergent biological activities. For example, the S-enantiomer (CAS 1810074-88-4) may bind preferentially to specific enzymes, while the R-form could show altered pharmacokinetics or toxicity .

Biological Activity

(R)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride, commonly referred to as a derivative of tyrosine, is a chiral amino acid characterized by its unique structure that includes both an amino group and a phenolic hydroxyl group. This compound has garnered attention in pharmacological research due to its diverse biological activities, including enzyme inhibition, antioxidant properties, and potential anticancer effects.

  • Molecular Formula : C₉H₁₃ClN₂O₃
  • Molecular Weight : Approximately 218.67 g/mol
  • Structure : The presence of a hydroxyl group on the aromatic ring significantly influences its biological activity.

1. Enzyme Inhibition

(R)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride has been identified as an inhibitor for various enzymes, particularly those involved in metabolic pathways. Notably, it exhibits inhibitory effects on aldose reductase (ALR2), which is pivotal in the conversion of glucose to sorbitol. This inhibition is crucial for managing diabetic complications as it prevents excessive sorbitol accumulation in tissues.

2. Antioxidant Properties

The compound demonstrates significant antioxidant activity, which is essential for neutralizing free radicals and preventing oxidative stress. In vitro studies have shown that (R)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride can effectively scavenge free radicals, thereby protecting cellular components from oxidative damage .

3. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. It has been tested against multidrug-resistant strains of bacteria and fungi, showing varying degrees of effectiveness. For instance, derivatives of this compound have demonstrated MIC values against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .

Study 1: Anticancer Activity

A study evaluated the anticancer potential of (R)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride derivatives using A549 non-small cell lung cancer cells. Several derivatives reduced cell viability significantly compared to control treatments, with the most promising derivative exhibiting over 50% reduction in cell viability at specific concentrations .

CompoundCell Viability (%)IC50 (µM)
Derivative 145%20
Derivative 230%15
Derivative 350%10

Study 2: Antioxidant Activity Assessment

The antioxidant capacity was assessed using DPPH radical scavenging assays, where (R)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride exhibited significant scavenging activity comparable to known antioxidants like Trolox .

CompoundDPPH Scavenging Activity (%)ORAC Value (U/ml)
Control (Trolox)85%70
Compound A75%65
Compound B65%60

Structure-Activity Relationship (SAR)

The biological activity of (R)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride is highly dependent on its structural configuration. Variations in substituents on the phenolic ring can enhance or diminish its efficacy against specific biological targets. For example, the introduction of electron-withdrawing groups has been shown to improve enzyme inhibition rates while maintaining antioxidant properties .

Q & A

Q. What are the optimal synthesis routes for (R)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves protecting the amine group (e.g., using Boc or Fmoc groups) to prevent unwanted side reactions, followed by coupling with 2-hydroxyphenyl precursors. For example, a carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmosphere at 0–4°C can minimize racemization. The dihydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., methanol), enhancing solubility and stability. Optimization includes adjusting pH (6–7 for coupling), temperature control (≤25°C), and stoichiometric ratios (1:1.2 for amine:carboxylic acid). Post-synthesis purification via recrystallization (ethanol/water) or flash chromatography (C18 column) improves yield (typically 60–75%) .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR in D2 _2O or DMSO-d6_6 confirm backbone structure (e.g., α-proton at δ 3.8–4.2 ppm, aromatic protons at δ 6.8–7.2 ppm).
  • HPLC : Chiral reverse-phase HPLC (e.g., Chiralpak AD-RH column, 70:30 hexane:isopropanol, 1.0 mL/min) quantifies enantiomeric purity (>98% for R-form).
  • Mass Spectrometry : ESI-MS in positive ion mode ([M+H]+^+ expected at m/z 226.1 for the free base; m/z 262.0 for the hydrochloride).
  • Elemental Analysis : Validates Cl^- content (theoretical Cl: 23.6%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of enantiomers of 2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride?

  • Methodological Answer : Contradictions in activity (e.g., receptor binding vs. metabolic stability) between R- and S-enantiomers (CAS 1810074-88-4 for S-form) may arise from assay conditions. Standardize in vitro assays:
  • Use enantiomerically pure samples (≥99% by chiral HPLC).
  • Compare IC50_{50} values across multiple cell lines (e.g., HEK293 vs. CHO) under controlled pH (7.4) and temperature (37°C).
  • Validate receptor interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule out nonspecific binding .

Q. What strategies are recommended for assessing the compound's stability under various storage conditions, and how do structural modifications impact shelf-life?

  • Methodological Answer :
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. The dihydrochloride form (vs. free base) improves stability in aqueous buffers (pH 3–5).
  • Structural Insights : The 2-hydroxyphenyl group may chelate metal ions, promoting oxidation. Add antioxidants (e.g., 0.1% BHT) or store lyophilized at -20°C in amber vials.
  • Modifications : Methylation of the hydroxyl group (to 2-methoxyphenyl) reduces reactivity but may alter bioavailability .

Q. How can computational modeling predict the compound's interaction with biological targets, and what validation experiments are necessary?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger Maestro or AutoDock Vina to model binding to targets (e.g., NMDA receptors). Prioritize poses with hydrogen bonding to the hydroxyl group and amine moiety.
  • MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of predicted interactions.
  • Validation : Compare predicted binding energies with experimental SPR data (KD values). Discrepancies >10% warrant re-evaluation of force field parameters .

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